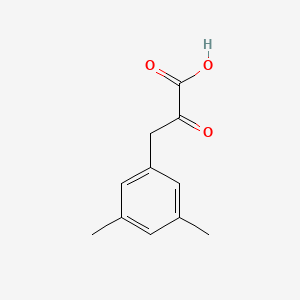

3-(3,5-Dimethylphenyl)-2-oxopropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQAMCZOQWMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249127-76-1 | |

| Record name | 3-(3,5-dimethylphenyl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3,5 Dimethylphenyl 2 Oxopropanoic Acid and Analogues

Classical Organic Synthesis Routes

Traditional methods for the synthesis of α-keto acids, including 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid, rely on well-established organic reactions. These routes are often characterized by multi-step processes and the use of readily available, though sometimes harsh, reagents.

Condensation Reactions for α-Keto Acid Formation

Condensation reactions are a cornerstone for forming the carbon skeleton of α-keto acids. One of the most direct methods for synthesizing aryl α-keto acids is through Friedel-Crafts acylation. mdpi.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an appropriate acylating agent.

For the synthesis of an ester precursor to this compound, 1,3-dimethylbenzene (m-xylene) can be reacted with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com The reaction introduces the 2-oxo-propanoate group onto the aromatic ring.

Table 1: Friedel-Crafts Acylation for Aryl α-Keto Ester Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product |

|---|

The mechanism involves the formation of an acylium ion from ethyl oxalyl chloride and the Lewis acid, which then attacks the electron-rich 3,5-dimethylphenyl ring. A subsequent hydrolysis step is required to convert the resulting α-keto ester into the final α-keto acid. mdpi.com

Another classical approach is the Claisen condensation, which involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. libretexts.org This method is fundamental for carbon-carbon bond formation and can be adapted to create β-keto esters, which can serve as precursors to α-keto acids. libretexts.org

Oxidative Approaches to 2-Oxopropanoic Acid Scaffolds

Oxidation reactions provide a powerful means of converting various functional groups into the α-keto acid scaffold. These methods are often efficient and can utilize simple, readily available starting materials. acs.org

A common strategy is the oxidation of α-hydroxy acids. mdpi.comorganic-chemistry.org The corresponding precursor, 2-hydroxy-3-(3,5-dimethylphenyl)propanoic acid, can be oxidized to the target α-keto acid. This transformation can be achieved using various oxidizing agents. Chemoselective oxidation is crucial to prevent over-oxidation and decarboxylation, which α-keto acids are prone to. organic-chemistry.org Nitroxyl radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant have been shown to be effective for this purpose. organic-chemistry.org

Table 2: Comparison of Selected Oxidative Methods for α-Keto Acid Synthesis

| Starting Material Type | Reagent/Catalyst System | Key Advantage | Reference |

|---|---|---|---|

| α-Hydroxy Acids | 2-Azaadamantane N-oxyl (AZADO) / O₂ | High chemoselectivity | organic-chemistry.org |

| Alkenes | Bifunctional iron nanocomposite / TBHP | Uses readily available starting materials, recyclable catalyst | acs.org |

Oxidation of alkenes represents another high atom-economy approach. acs.org A suitably substituted alkene derived from 3,5-dimethylbenzaldehyde (B1265933) could be oxidized to form the desired α-keto acid. acs.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These modern approaches often utilize catalysis and alternative energy sources to improve reaction conditions and yields.

Catalytic Synthesis Strategies for α-Keto Acids

Catalytic methods offer significant advantages over classical routes, including milder reaction conditions, higher selectivity, and reduced waste. Palladium- or cobalt-catalyzed carbonylation of aryl halides is a modern strategy for producing α-keto esters. mdpi.com For instance, 1-bromo-3,5-dimethylbenzene (B43891) could undergo a bicarbonylation reaction under a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst and an alcohol to yield the corresponding α-keto ester. mdpi.com

More recently, bifunctional iron nanocomposites have been developed as recyclable catalysts for the efficient synthesis of α-keto acids from the oxidation of alkenes using tert-Butyl hydroperoxide (TBHP) as the oxidant. acs.orgorganic-chemistry.org This method demonstrates good tolerance for various functional groups and proceeds under mild conditions. acs.org Copper-catalyzed reactions have also been employed, using molecular oxygen as a green oxidant to convert substrates like benzylimidates into α-ketoamides, which are closely related derivatives. organic-chemistry.orgorganic-chemistry.org

Ultrasonic-Assisted Synthesis Techniques

The application of ultrasonic irradiation in organic synthesis is a key aspect of green chemistry, often leading to significantly reduced reaction times, increased yields, and milder conditions. nih.govmdpi.com Sonochemistry enhances mass transfer and can induce radical formation, accelerating chemical reactions. nih.gov

While a specific ultrasonic-assisted synthesis for this compound is not detailed in the literature, the principles can be applied to the general synthetic methods for α-keto acids. For example, ultrasound has been successfully used in the Ag-catalyzed decarboxylative coupling of α-keto acids with disulfides to form thioesters, completing the reaction in just 20 minutes. nih.gov It has also been employed in the catalyst-free synthesis of α,β-unsaturated amino acid esters and ketones. benthamdirect.comeurekaselect.comumb.edu These examples suggest that classical methods, such as hydrolysis or certain catalytic oxidations for preparing the target compound, could potentially be enhanced through sonication, making the process more efficient and sustainable. mdpi.com

Table 3: Potential Benefits of Ultrasound in α-Keto Acid Synthesis

| Synthetic Step | Potential Advantage of Sonication | Rationale | Reference |

|---|---|---|---|

| Ester Hydrolysis | Faster reaction time, lower temperature | Increased mass transfer between aqueous and organic phases | nih.gov |

| Catalytic Oxidation | Higher efficiency, improved yield | Enhanced catalyst activity and dispersion | mdpi.com |

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) represents a powerful technique for the construction of various organic molecules, including α-keto acids and their derivatives. This methodology utilizes a solid support, typically a resin, to which a starting material is anchored. Subsequent reactions are carried out in a stepwise manner, with the product at each stage remaining attached to the solid support. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away.

The general steps involved in this solid-phase approach are outlined below:

| Step | Description |

| 1. Linker Anchoring | A suitable linker, such as a cyanosulfur-ylide based linker, is attached to a solid support resin (e.g., Rink amide MBHA resin). nih.gov |

| 2. Substrate Loading | The initial building block, for example an N-terminal Fmoc-protected amino acid, is coupled to the linker. nih.gov |

| 3. Ylide Formation | The sulfide (B99878) within the linker is alkylated, and an in-situ conversion to a sulfonium (B1226848) ylide is performed. nih.gov |

| 4. Chain Elongation (if applicable) | For peptide α-ketoacids, further amino acids are sequentially added using standard solid-phase peptide synthesis protocols. nih.gov |

| 5. Oxidation | The resin-bound sulfur ylide is oxidized to form the α-ketoacid functionality. nih.gov |

| 6. Cleavage | The final α-ketoacid product is cleaved from the solid support. |

This methodology highlights the adaptability of solid-phase synthesis for complex molecules and provides a viable, albeit general, pathway for producing analogues of this compound.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 3,5 Dimethylphenyl 2 Oxopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

The aromatic region would likely show two signals corresponding to the two types of protons on the 3,5-dimethylphenyl ring. The single proton at the C4 position would appear as a singlet, while the two equivalent protons at the C2 and C6 positions would also produce a singlet. The benzylic methylene protons (CH₂) adjacent to the aromatic ring are expected to resonate as a singlet. The six equivalent protons of the two methyl groups on the aromatic ring would also yield a single, more intense singlet. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C2, C6) | ~6.8 ppm | s | 2H |

| Aromatic H (C4) | ~6.9 ppm | s | 1H |

| Methylene CH₂ | ~3.8 ppm | s | 2H |

| Methyl CH₃ | ~2.3 ppm | s | 6H |

| Carboxylic Acid OH | Variable | br s | 1H |

Note: Predicted data is based on established chemical shift correlations and may vary from experimental values.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the carbonyl carbons of the keto and carboxylic acid groups at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons would appear in the range of 120-140 ppm. The benzylic methylene carbon and the methyl carbons would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Keto) | ~195 ppm |

| C=O (Carboxylic Acid) | ~165 ppm |

| Aromatic C (C3, C5) | ~138 ppm |

| Aromatic C (C1) | ~133 ppm |

| Aromatic C (C4) | ~129 ppm |

| Aromatic C (C2, C6) | ~127 ppm |

| Methylene CH₂ | ~45 ppm |

| Methyl CH₃ | ~21 ppm |

Note: Predicted data is based on established chemical shift correlations and may vary from experimental values.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would primarily show correlations within the aromatic ring if any long-range coupling exists, although significant correlations are not expected given the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic CH, methylene CH₂, and methyl CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the methylene protons to the aromatic C1 and the keto carbonyl carbon, and from the methyl protons to the aromatic C3 and C5 carbons, confirming the connectivity of the molecular fragments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. Two strong, sharp peaks corresponding to the C=O stretching vibrations of the keto and carboxylic acid groups would be prominent. The exact positions of these bands can provide insight into the electronic environment of the carbonyl groups. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the methylene and methyl groups, would also be present.

Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Keto C=O | Stretching | ~1720-1740 |

| Carboxylic Acid C=O | Stretching | ~1700-1720 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1210-1320 |

| O-H | Bending | 920-950 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would produce a strong signal. The C=O stretching vibrations would also be visible, although their intensities might differ from the FT-IR spectrum. The C-H stretching vibrations of the methyl and methylene groups, as well as the aromatic C-H bonds, would also be present. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the substituted benzene (B151609) ring.

Characteristic Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Keto C=O | Stretching | ~1720-1740 |

| Carboxylic Acid C=O | Stretching | ~1700-1720 |

| Aromatic Ring | Symmetric Stretching | ~1600 |

| Aromatic Ring | Breathing | ~1000 |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chiral Chromatography for Enantiomeric Purity and Separation

The enantioseparation of this compound is critical for isolating and quantifying its individual enantiomers, as stereoisomers often exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral resolution of acidic compounds, employing either Chiral Stationary Phases (CSPs) or chiral additives in the mobile phase. nih.govvt.edu

Research into the separation of structurally related aromatic and β-substituted-propionic acids provides a robust framework for developing effective enantioseparation methods for the target compound. nih.govchiraltech.com The primary strategies involve direct separation on CSPs, which offers high efficiency and reproducibility. vt.edu

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The direct approach using CSPs is the most common and effective strategy for resolving racemic mixtures. nih.gov For acidic compounds like this compound, two types of CSPs are particularly relevant: polysaccharide-based and anion-exchange CSPs.

Polysaccharide-Based CSPs : These are the most widely used CSPs for their broad applicability. nih.govmdpi.com Columns with selectors such as amylose (B160209) or cellulose (B213188) derivatives, particularly those functionalized with tris(3,5-dimethylphenylcarbamate), are highly effective for resolving aromatic compounds. mdpi.comjiangnan.edu.cnnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. The structural similarity between the 3,5-dimethylphenyl moiety of the analyte and the chiral selector makes this type of CSP a prime candidate for achieving successful separation. Separations can be performed under normal-phase, polar organic, or reversed-phase conditions. mdpi.comnih.gov

Anion-Exchange CSPs : Chiral selectors based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX and QD-AX) are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The primary recognition mechanism is an ionic interaction between the protonated tertiary amine of the selector and the deprotonated carboxylate of the acidic analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking, which contribute to enantioselectivity. chiraltech.com These columns are typically operated with polar organic mobile phases, often containing acidic and basic additives to control ionization and retention. chiraltech.com

Alternative Method: Chiral Mobile Phase Additives

An alternative to expensive CSPs is the use of a chiral mobile phase additive (CMPA) with a conventional achiral column, such as an octadecylsilyl (ODS, C18) column. nih.gov Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the mobile phase. nih.gov The separation occurs based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) in the mobile phase. This method has been successfully applied to the baseline separation of various β-substituted-2-phenylpropionic acids. nih.gov

Research Findings and Chromatographic Conditions

While specific studies detailing the chiral separation of this compound are not prominently available, extensive research on analogous compounds allows for the definition of optimized chromatographic conditions. Baseline separations for similar racemates are regularly achieved, allowing for the determination of enantiomeric purity and the isolation of single enantiomers. nih.gov

The following interactive table summarizes representative HPLC conditions derived from studies on structurally similar acidic compounds, which would be applicable for developing a separation method for this compound.

| Parameter | Polysaccharide-Based CSP | Anion-Exchange CSP | Chiral Mobile Phase Additive |

| Column Example | Chiralpak IA / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.comnih.gov | CHIRALPAK QN-AX chiraltech.com | Shimpak CLC-ODS (C18) nih.gov |

| Mobile Phase | n-Hexane/Ethanol/Acidic Additive (e.g., TFA) mdpi.com | Methanol/Acidic Additive/Buffer (e.g., Formic Acid, Ammonium Formate) chiraltech.com | Methanol/Aqueous Buffer (e.g., 0.5% TEA Acetate, pH 3.0) nih.gov |

| Chiral Selector | Immobilized Polysaccharide Derivative | Immobilized Quinine Derivative | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in mobile phase nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov | UV at 220-254 nm | UV at 254 nm nih.gov |

| Temperature | 25 °C nih.gov | 25 °C | 25 °C nih.gov |

| Principle | Direct separation on chiral solid phase nih.gov | Direct separation via ion-exchange on chiral solid phase chiraltech.com | Indirect separation via diastereomeric complex formation in mobile phase nih.gov |

Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl 2 Oxopropanoic Acid

Quantum Chemical Calculations (DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net These calculations would provide fundamental insights into the geometry, stability, and reactivity of 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. cnr.itarxiv.orgmdpi.com For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation around single bonds, such as the bond connecting the phenyl ring to the propanoic acid chain. mdpi.commdpi.com By calculating the relative energies of these conformers, the most stable or preferred conformation in the gaseous phase can be determined.

Example Data Table (Hypothetical): Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ketone) | ~1.21 Å |

| Bond Length | C=O (acid) | ~1.22 Å |

| Bond Length | C-OH (acid) | ~1.35 Å |

| Bond Angle | O=C-C (keto-acid) | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. wuxiapptec.comthaiscience.info The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.netdergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. wuxiapptec.com The distribution of these orbitals on the molecule would show the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Example Data Table (Hypothetical): FMO Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and electron delocalization by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. dergipark.org.tr For this compound, NBO analysis would quantify the delocalization of electrons from the dimethylphenyl ring to the oxopropanoic acid moiety and reveal the stability endowed by these interactions. msu.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions would be calculated to assess their significance.

Molecular Electrostatic Potential (MEP) and Charge Distribution Studies

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. youtube.com

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around oxygen atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to areas of electron deficiency (e.g., around acidic hydrogen atoms). These are sites susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would highlight the electronegative oxygen atoms of the keto and carboxyl groups as red areas, and the hydroxyl hydrogen as a blue area, thereby identifying the key sites for intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (IR, Raman, NMR)

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netepstem.net

IR and Raman Spectroscopy: Theoretical calculations would determine the vibrational frequencies and intensities of the molecule. This involves computing the harmonic vibrational modes corresponding to the stretching and bending of bonds. These calculated frequencies would be scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to predict the NMR spectrum. epstem.net

Reaction Pathway Predictions and Mechanistic Insights through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the potential reaction pathways and understanding the intricate mechanistic details of chemical transformations. While specific computational studies on this compound are not extensively available in the current body of scientific literature, mechanistic insights can be inferred from theoretical investigations of analogous α-keto acids. These studies provide a foundational understanding of the plausible chemical behaviors of this compound, primarily focusing on two fundamental reactions: keto-enol tautomerism and decarboxylation.

Keto-Enol Tautomerism

A key aspect of the chemistry of α-keto acids is the equilibrium between the keto and enol tautomers. fiveable.me The keto form of this compound, containing a ketone and a carboxylic acid group, is generally the more stable tautomer due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me However, the enol form, characterized by a hydroxyl group adjacent to a double bond, can be stabilized through factors such as conjugation with the aromatic ring and intramolecular hydrogen bonding. fiveable.me

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the relative energies of the keto and enol forms, as well as the energy barrier for their interconversion. fiveable.meresearchgate.net The tautomerization can be catalyzed by either acids or bases.

Acid-catalyzed tautomerization: This pathway involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A subsequent deprotonation at the α-carbon leads to the formation of the enol. libretexts.org

Base-catalyzed tautomerization: This mechanism proceeds through the removal of an α-proton by a base to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol form. libretexts.org

The presence of the 3,5-dimethylphenyl group is expected to influence the electronic properties of the molecule, which in turn would affect the stability of the tautomers and the kinetics of their interconversion.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a characteristic reaction of α-keto acids. acs.org Computational studies on analogous compounds suggest that this process can occur through several potential mechanisms, with the specific pathway often depending on the reaction conditions, such as temperature and the presence of catalysts. acs.org

For β-keto acids, the decarboxylation often proceeds through a cyclic transition state, where the carboxyl group is transferred to the carbonyl oxygen. acs.org While structurally different, the principles of electron rearrangement are relevant. In the case of α-keto acids like this compound, the decarboxylation is often facilitated by the formation of an enolate intermediate.

Theoretical modeling can predict the activation energy for the C-C bond cleavage, providing insight into the feasibility of the reaction under various conditions. The stability of the resulting carbanion or enolate intermediate is a critical factor determining the reaction rate. The electron-donating nature of the two methyl groups on the phenyl ring in this compound may influence the stability of intermediates and transition states along the decarboxylation pathway.

Predicted Energetics of Plausible Reaction Steps

While specific calculated values for this compound are not available, a hypothetical energy profile for a generic α-keto acid decarboxylation can be considered. The following table provides a conceptual representation of the relative free energies (ΔG) for the steps involved in a plausible decarboxylation pathway.

| Reaction Step | Description | Hypothetical Relative Free Energy (kcal/mol) |

| 1. Enolization | Keto-enol tautomerization to form the enol intermediate. | +5 to +15 |

| 2. Deprotonation | Formation of the enolate anion from the enol or keto form. | Variable, dependent on base strength |

| 3. C-C Bond Cleavage (Decarboxylation) | Rate-determining step involving the loss of CO2 from the enolate. | +20 to +30 (Activation Energy) |

| 4. Protonation | Formation of the final enol or keto product. | Exergonic |

This table is illustrative and based on general principles of α-keto acid reactivity. Actual values for this compound would require specific computational studies.

In enzymatic systems, such as those involving branched-chain α-keto acid decarboxylases, the enzyme's active site can significantly lower the activation energy for decarboxylation through specific interactions with the substrate. nih.gov Computational modeling of enzyme-substrate complexes can reveal these interactions and elucidate the catalytic mechanism. For non-enzymatic reactions, the solvent environment can also play a crucial role, a factor that can be effectively modeled using computational approaches. researchgate.net

Chemical Reactivity, Derivatization, and Analog Design of 3 3,5 Dimethylphenyl 2 Oxopropanoic Acid

Functionalization of the Alpha-Keto Acid Moiety

The alpha-keto acid moiety is the most reactive part of the molecule, offering numerous possibilities for functionalization through reactions involving either the carboxylic acid or the ketone group.

Esterification: The carboxylic acid group of 3-(3,5-dimethylphenyl)-2-oxopropanoic acid can be readily converted to its corresponding esters. This transformation is crucial for modifying the compound's polarity, solubility, and pharmacokinetic properties. Standard esterification methods are applicable, with the choice of method depending on the desired ester and the sensitivity of the substrate. commonorganicchemistry.commasterorganicchemistry.com

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk This method is particularly effective for simple primary and secondary alcohols. commonorganicchemistry.commasterorganicchemistry.com

For more sensitive alcohols or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These reagents activate the carboxylic acid, facilitating its reaction with the alcohol.

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often using the alcohol as a solvent | Reversible reaction; often requires removal of water to drive to completion. chemguide.co.uk |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, aprotic solvent (e.g., Dichloromethane) | Forms a dicyclohexylurea byproduct that needs to be removed. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol | Two-step process; often performed at low to room temperature | The intermediate acid chloride is highly reactive. commonorganicchemistry.com |

Amidation: The carboxylic acid can also be converted to amides through reaction with primary or secondary amines. Similar to esterification, this is often achieved using coupling agents to form an activated intermediate that then reacts with the amine. The resulting amides can serve as important structural motifs in medicinal chemistry.

Visible-light-mediated decarboxylation followed by oxidative amidation represents a modern approach for converting α-keto acids into amides. nih.govresearchgate.net This method offers mild reaction conditions and a broad substrate scope.

| Method | Reagents | Typical Conditions | Notes |

| Coupling Agent-Mediated | Amine, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Room temperature, aprotic solvent (e.g., DMF) | High efficiency and broad applicability for various amines. |

| Photoredox Catalysis | Amine, Photocatalyst (e.g., [Ru(phen)₃]Cl₂), O₂ | Visible light irradiation, mild conditions | Proceeds via a radical oxidative decarboxylative coupling. nih.gov |

Reduction: The ketone functionality in the alpha position can be selectively reduced to a hydroxyl group, yielding the corresponding α-hydroxy acid. This transformation can be accomplished using various reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral product is desired.

Oxidation: The alpha-keto acid can undergo oxidative decarboxylation, a reaction where the carboxylic acid is removed and the keto group is oxidized. This can lead to the formation of an aldehyde or, with further oxidation, a carboxylic acid with one less carbon atom. chemrevlett.com This reaction can be promoted by various oxidizing agents, including singlet molecular oxygen generated in situ. ias.ac.in The mechanism often involves the formation of a peroxide intermediate followed by the elimination of carbon dioxide. nih.gov

| Transformation | Typical Reagents | Product Type |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | α-hydroxy acid |

| Oxidative Decarboxylation | Hydrogen Peroxide (H₂O₂), Potassium Persulfate (K₂S₂O₈) | Aldehyde or Carboxylic Acid |

Modifications and Substituent Effects on the Dimethylphenyl Ring

The 3,5-dimethylphenyl ring offers sites for electrophilic aromatic substitution, although the existing alkyl groups direct incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). Further functionalization of the ring can be used to modulate the electronic properties and steric bulk of the molecule. For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce new substituents that can alter the compound's interaction with biological targets.

The electronic nature of substituents on the phenyl ring can influence the reactivity of the alpha-keto acid moiety. Electron-donating groups, such as the existing methyl groups, can increase the electron density of the ring, which may affect the acidity of the carboxylic acid and the electrophilicity of the keto group. Conversely, introducing electron-withdrawing groups would have the opposite effect.

Synthesis of Bioisosteres and Conformationally Restricted Analogues

Bioisosteres: In medicinal chemistry, it is often desirable to replace certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile or reduce toxicity. The carboxylic acid group of this compound is a common target for bioisosteric replacement. semanticscholar.org

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain hydroxyisoxazoles. drughunter.comnih.gov These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different metabolic stability and cell permeability. cambridgemedchemconsulting.com For example, replacing the carboxylic acid with a tetrazole ring can maintain a similar pKa while increasing lipophilicity. drughunter.com

| Original Group | Bioisosteric Replacement | Key Properties |

| Carboxylic Acid | Tetrazole | Similar pKa, increased lipophilicity. drughunter.com |

| Carboxylic Acid | Acyl Sulfonamide | Can mimic acidity, may increase metabolic stability. nih.gov |

| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group, may alter binding interactions. |

Conformationally Restricted Analogues: To better understand the bioactive conformation of a molecule, conformationally restricted analogues are often synthesized. nih.gov For this compound, this could involve introducing cyclic structures or rigid linkers to limit the rotational freedom between the phenyl ring and the propanoic acid chain. This can lead to compounds with higher potency and selectivity for their biological targets.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Chemical Transformations

The study of reaction kinetics and thermodynamics for the transformations of this compound is essential for optimizing reaction conditions and understanding the underlying reaction mechanisms.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction for the various transformations described above under different conditions (e.g., temperature, concentration of reactants and catalysts). This data can be used to determine the rate law and activation energy for a given reaction, providing insights into the transition state and the factors that influence reaction speed. For example, kinetic analysis of the esterification reaction could reveal the order of the reaction with respect to the acid, alcohol, and catalyst.

Thermodynamic Parameters: Thermodynamic studies would focus on determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the chemical transformations. These parameters indicate the feasibility of a reaction and the position of the equilibrium. For instance, the enthalpy of combustion can be measured using bomb calorimetry to determine the standard enthalpy of formation. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the enthalpy of fusion. This data is valuable for understanding the stability of the molecule and its derivatives.

Biochemical Roles and Enzymatic Transformations of Aryl Substituted 2 Oxopropanoic Acids

Investigation as Metabolic Intermediates in Biological Systems

Aryl-substituted 2-oxopropanoic acids, such as 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid, represent a class of alpha-keto acids that, while not canonical components of central metabolism, are structurally related to pivotal metabolic intermediates. Alpha-keto acids are fundamental to core biochemical pathways, most notably serving as the carbon skeletons for amino acids. In the reductive direction, they are precursors to amino acids through transamination reactions, a cornerstone of nitrogen metabolism. Conversely, in the oxidative direction, the deamination of amino acids yields alpha-keto acids, which can then enter energy-generating pathways like the citric acid cycle.

The citric acid cycle itself, a central hub of cellular metabolism, involves several key keto acid intermediates, such as α-ketoglutarate and oxaloacetate. These molecules are not only vital for energy production but also serve as branch points for the biosynthesis of numerous compounds, including amino acids. This establishes a clear and essential role for keto acids as metabolic intermediates.

Enzymatic cascades have been developed that utilize the transformation of L-α-amino acids via deamination to produce 2-oxoacid intermediates. These intermediates can then be channeled into further enzymatic reactions, demonstrating their utility as building blocks in biocatalysis. The presence of an aryl substituent, as in this compound, introduces a bulky, hydrophobic moiety not typically found in endogenous keto acids. This structural feature suggests that if formed in a biological system, it would likely arise from the metabolism of a xenobiotic compound or a non-proteinogenic amino acid like 3,5-dimethylphenylalanine. Its role would therefore be situated within detoxification or specialized metabolic pathways rather than primary metabolism.

Enzymatic Transformations and Substrate Specificity Studies

The 2-oxo (or alpha-keto) functional group is a primary site for enzymatic action, making this compound a potential substrate for at least two major classes of enzymes: transaminases and decarboxylases.

Transaminases (Aminotransferases): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the interconversion of an α-keto acid and an α-amino acid. The reaction involves the transfer of an amino group from a donor molecule (often glutamate (B1630785) or alanine) to the keto acid. For this compound, this would result in the formation of the corresponding amino acid, 3,5-dimethylphenylalanine. The substrate specificity of transaminases can be broad or narrow, and the bulky dimethylphenyl group would be a key determinant of its recognition and binding within the enzyme's active site. The size and hydrophobicity of this group could either prevent binding to some transaminases or make it a specific substrate for others with appropriately shaped active site pockets.

Alpha-Keto Acid Decarboxylases: This class of enzymes, many of which are thiamine (B1217682) pyrophosphate (TPP)-dependent, catalyzes the non-oxidative decarboxylation of α-keto acids to produce an aldehyde and carbon dioxide. nih.govnih.gov For instance, branched-chain keto acid decarboxylases are key enzymes in the production of higher alcohols. nih.gov The transformation of this compound by a decarboxylase would yield 2-(3,5-dimethylphenyl)acetaldehyde. The substrate specificity of these enzymes varies significantly; some, like pyruvate (B1213749) decarboxylase, prefer small aliphatic substrates, while others, such as benzoylformate decarboxylase, are adapted to aromatic substrates. nih.gov Studies on various keto acid decarboxylases have shown they can accept a range of substrates, and enzyme engineering efforts have been used to alter this specificity. google.comtudelft.nl The acceptance of this compound as a substrate would depend on the steric tolerance of the active site.

| Enzyme Class | Catalyzed Reaction for this compound | Key Cofactor | Determinants of Substrate Specificity |

| Transaminases | This compound + Amino Donor ⇌ 3,5-Dimethylphenylalanine + Keto Acid Donor | Pyridoxal-5'-phosphate (PLP) | Size and shape of the active site pocket accommodating the aryl group. |

| α-Keto Acid Decarboxylases | This compound → 2-(3,5-Dimethylphenyl)acetaldehyde + CO₂ | Thiamine pyrophosphate (TPP) | Steric and electronic properties of the aryl substituent; active site hydrophobicity. nih.govtudelft.nl |

Mitochondrial fatty acid β-oxidation is the primary pathway for degrading fatty acids to produce acetyl-CoA, NADH, and FADH₂. aocs.orgreactome.org This process involves a cycle of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. Compounds that are structurally analogous to fatty acids or their metabolites can interfere with this pathway.

This compound, while not a classic fatty acid, could potentially interact with the β-oxidation machinery as an analogue. Studies on related compounds provide insight into this possibility. For instance, ω-(phenoxy)alkanoic acids can be biotransformed via mitochondrial β-oxidation, but the rate of this transformation is significantly reduced by methyl substitutions on the phenoxy ring. This suggests that steric hindrance from the dimethylphenyl group could make this compound a poor substrate and a potential inhibitor.

Furthermore, some fatty acid analogues are known to actively inhibit β-oxidation. Valproic acid, for example, inhibits the pathway by sequestering mitochondrial coenzyme A (CoA), which is essential for the thiolase step and for the activation of fatty acids. A metabolite of valproic acid can also covalently bind to and inactivate β-oxidation enzymes. Similarly, certain thia-substituted fatty acids act as powerful inhibitors of acyl-CoA dehydrogenase, the first enzyme in the β-oxidation cycle. nih.gov Overloading the pathway with a poorly metabolized substrate can also lead to inhibition through the accumulation of intermediates and depletion of free CoA. plos.org

Given these precedents, this compound could potentially disrupt fatty acid β-oxidation through several mechanisms:

Competitive inhibition of enzymes like acyl-CoA dehydrogenase due to its structural similarity to natural substrates.

Sequestration of Coenzyme A if it is converted to its CoA thioester, thereby reducing the available pool of this vital cofactor.

Allosteric inhibition of pathway enzymes.

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The molecular interactions of this compound with biological targets are dictated by its chemical structure, which features a carboxylic acid, an α-keto group, and a hydrophobic dimethylphenyl ring. These moieties can engage in various non-covalent interactions within the binding sites of enzymes or receptors.

Enzyme Active Sites: In the context of enzymes like transaminases and decarboxylases, the carboxylate group is crucial for binding, often forming salt bridges with positively charged amino acid residues such as arginine or lysine. The α-keto group can form hydrogen bonds and is the site of catalytic action. The 3,5-dimethylphenyl group would likely interact with a hydrophobic pocket within the active site. The precise fit and orientation within this pocket would be a critical factor for substrate binding and subsequent catalysis. Poor fit due to the steric bulk of the methyl groups could lead to weak binding or non-productive binding, resulting in competitive inhibition. Studies on related aryl-substituted propionic acid derivatives have shown their potential as potent enzyme inhibitors, for instance, against 4-hydroxyphenylpyruvate dioxygenase, where they act as competitive inhibitors. nih.gov

Receptors: While there is no specific receptor binding data for this compound, many receptors possess hydrophobic ligand-binding domains. The dimethylphenyl moiety could facilitate binding to nuclear receptors or other transcriptional factors that regulate metabolic gene expression.

Transporters: The transport of the molecule across cellular and mitochondrial membranes would likely be mediated by monocarboxylate transporters (MCTs) or other organic anion transporters, which recognize the carboxylic acid group.

| Potential Biological Target | Interacting Moiety of the Compound | Type of Interaction | Potential Outcome |

| Transaminases/Decarboxylases | Carboxylate group, α-keto group, Dimethylphenyl ring | Ionic bonds, Hydrogen bonds, Hydrophobic interactions | Substrate for transformation or competitive inhibitor. nih.gov |

| β-Oxidation Enzymes (e.g., Acyl-CoA Dehydrogenase) | Dimethylphenylpropanoic backbone (as CoA ester) | Hydrophobic interactions, Steric hindrance | Competitive inhibition of fatty acid metabolism. nih.govplos.org |

| Monocarboxylate Transporters | Carboxylate group | Ionic and polar interactions | Cellular uptake and transport into mitochondria. |

| Nuclear Receptors | Dimethylphenyl ring | Hydrophobic interactions | Modulation of gene transcription (speculative). |

Biotransformation Pathways and Metabolite Profiling Studies

Biotransformation is the process by which living organisms chemically modify xenobiotic or endogenous compounds, typically to facilitate their excretion. nih.gov For a compound like this compound, biotransformation would likely involve both Phase I and Phase II metabolic reactions, occurring primarily in the liver. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups. For this compound, likely pathways include:

Reduction of the keto group: The α-keto group could be reduced to a hydroxyl group, forming 3-(3,5-dimethylphenyl)-2-hydroxypropanoic acid.

Oxidation of the aromatic ring: The dimethylphenyl ring could undergo hydroxylation at one of the available positions, catalyzed by cytochrome P450 (CYP) enzymes.

Oxidation of the methyl groups: One or both of the methyl groups could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility.

Glucuronidation: The carboxylic acid group or any newly formed hydroxyl groups can be conjugated with glucuronic acid.

Sulfation: Hydroxylated metabolites could be conjugated with sulfate.

Conjugation with amino acids: The carboxylic acid moiety could be conjugated with amino acids like glycine (B1666218) or glutamine.

Metabolite Profiling: The identification and quantification of these potential metabolites would be achieved through metabolite profiling (metabolomics). This involves analyzing biological samples (e.g., plasma, urine) using advanced analytical techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). By comparing the metabolic profiles of treated versus untreated subjects, unique metabolites of the administered compound can be identified, and its biotransformation pathways can be elucidated. While specific metabolite profiling data for this compound is not available in the literature, the general methodologies are well-established for tracking the biotransformation of xenobiotics. nih.gov

| Biotransformation Phase | Potential Reaction | Resulting Metabolite Structure |

| Phase I | Reduction of α-keto group | 3-(3,5-dimethylphenyl)-2-hydroxypropanoic acid |

| Phase I | Aromatic hydroxylation | 3-(3,5-dimethyl-X-hydroxyphenyl)-2-oxopropanoic acid |

| Phase I | Methyl group oxidation | 3-(3-methyl-5-(hydroxymethyl)phenyl)-2-oxopropanoic acid |

| Phase II | Glucuronidation (on carboxyl) | This compound glucuronide |

| Phase II | Amino Acid Conjugation | Glycine or glutamine conjugate at the carboxyl group |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Precursors for Pharmaceutical Intermediates

The structural framework of 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid makes it a compelling starting material for the synthesis of complex pharmaceutical intermediates. The presence of both a ketone and a carboxylic acid group provides multiple reaction sites for chemical modification. The 3,5-dimethylphenyl group, in particular, is a feature found in various biologically active molecules, where it can influence binding affinity, selectivity, and metabolic stability.

One of the notable applications of this compound is in the development of novel anti-cancer agents. For instance, it is a potential precursor for the synthesis of Hemiasterlin derivatives, a class of potent cytotoxic agents that have been investigated for their ability to treat resistant tumors. The 3,5-dimethylphenyl moiety can be a key component of the pharmacophore, interacting with specific residues in the biological target.

The general synthetic utility of α-keto acids allows for their conversion into a variety of heterocyclic and carbocyclic scaffolds that are central to medicinal chemistry. Typical transformations include reductive amination to form α-amino acids, condensation reactions to build complex ring systems, and various coupling reactions to introduce further molecular diversity. The 3,5-dimethylphenyl group can sterically guide these reactions and impart specific physicochemical properties to the resulting pharmaceutical intermediates.

| Pharmaceutical Intermediate Class | Potential Therapeutic Application | Role of this compound |

| Hemiasterlin Analogs | Oncology (treatment of resistant tumors) | Key building block for the side chain, influencing biological activity. |

| Substituted α-Amino Acids | Various (e.g., enzyme inhibitors, receptor modulators) | Precursor for the synthesis of non-proteinogenic amino acids with specific steric and electronic properties. |

| Heterocyclic Scaffolds | Various (e.g., anti-inflammatory, anti-infective) | Versatile starting material for the construction of complex ring systems. |

Role in the Synthesis of Agrochemical and Fine Chemical Building Blocks

In the agrochemical sector, the 3,5-dimethylphenyl motif is a known constituent of some herbicides and fungicides. The specific substitution pattern can influence the compound's mode of action, environmental persistence, and selectivity. This compound can serve as a valuable building block for the synthesis of new agrochemical candidates. For example, derivatives of this acid could be explored for their herbicidal activity, potentially targeting specific enzymes in plant metabolic pathways.

As a fine chemical, this compound offers a platform for creating a range of specialty molecules. The dual reactivity of the α-keto acid functionality allows for its incorporation into more complex structures through various synthetic routes. This makes it a useful intermediate for the production of dyes, fragrances, and other high-value chemical products where the 3,5-dimethylphenyl group can contribute to the desired properties.

Scaffold Design and Optimization for Ligand Development

In the context of this compound, the α-keto acid portion provides a handle for attaching this scaffold to other molecular fragments. This modular approach is central to modern drug discovery, allowing for the systematic exploration of chemical space around a core scaffold. The development of inhibitors for various enzymes and receptors could benefit from the incorporation of this particular dimethylphenyl keto acid.

| Parameter | Influence of the 3,5-Dimethylphenyl Scaffold |

| Binding Affinity | The methyl groups can engage in favorable hydrophobic interactions with the target protein. |

| Selectivity | The specific substitution pattern can lead to preferential binding to one receptor subtype over others. |

| Metabolic Stability | The methyl groups can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate. |

| Conformation | The steric bulk of the dimethylphenyl group can restrict the rotational freedom of the molecule, locking it into a bioactive conformation. |

Potential in Synthetic Biology and Bioproduction Pathways for Valuable Compounds

The production of aromatic α-keto acids through microbial fermentation is a growing area of interest in white biotechnology. nih.gov Metabolic engineering and synthetic biology approaches are being employed to create microbial cell factories capable of producing these compounds from renewable feedstocks like glucose. nih.gov Phenylpyruvic acid, a closely related compound, is a natural intermediate in the biosynthesis of the amino acid phenylalanine. nih.gov

By engineering these biosynthetic pathways, it is conceivable to produce this compound. This would involve introducing genes for enzymes that can act on a 3,5-dimethyl substituted precursor. For instance, engineered L-amino acid deaminases could potentially convert a corresponding 3-(3,5-dimethylphenyl)alanine into the desired α-keto acid. nih.gov The development of such a bioproduction route would offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

| Enzyme Class | Potential Role in Bioproduction | Substrate | Product |

| L-Amino Acid Deaminase | Oxidative deamination | 3-(3,5-Dimethylphenyl)alanine | This compound |

| Transaminase | Transfer of an amino group | 3-(3,5-Dimethylphenyl)alanine | This compound |

Research into Applications in Advanced Materials Science

While the application of this compound in materials science is still in its nascent stages, the unique properties of this molecule suggest several potential avenues for research. The aromatic ring provides rigidity and thermal stability, while the carboxylic acid and ketone functionalities offer sites for polymerization or grafting onto other materials.

For example, this compound could be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The incorporation of the bulky 3,5-dimethylphenyl group could influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, the reactivity of the keto group could be exploited for post-polymerization modifications, allowing for the introduction of other functional groups. Research in this area could lead to the development of new materials with tailored properties for applications in electronics, coatings, and biomedical devices.

Development and Validation of Analytical Methodologies for 3 3,5 Dimethylphenyl 2 Oxopropanoic Acid

Analytical Method Validation Principles and Parameters

Accuracy and Recovery Studies

Accuracy, in the context of analytical method validation, refers to the closeness of the mean of a set of results to the true value. It is a measure of the systematic error of a method. Recovery studies are a practical way to determine the accuracy of a method by spiking a known amount of the analyte (3-(3,5-Dimethylphenyl)-2-oxopropanoic acid) into a sample matrix and measuring the amount recovered.

The accuracy of the method is typically evaluated at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated using the following formula:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

For acceptance, the recovery is generally expected to be within a predefined range, often 98.0% to 102.0%.

Table 1: Illustrative Accuracy and Recovery Data for this compound This table presents hypothetical data for illustrative purposes.

| Spiked Concentration Level | Amount Spiked (mg/mL) | Amount Recovered (mg/mL) - Mean (n=3) | % Recovery |

|---|---|---|---|

| 80% | 0.08 | 0.079 | 98.8% |

| 100% | 0.10 | 0.101 | 101.0% |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with acceptable precision and accuracy. The Limit of Quantitation (LOQ), on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio approach, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1.

Table 2: Hypothetical LOD and LOQ for this compound Analysis This table presents hypothetical data for illustrative purposes.

| Parameter | Method | Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | 0.05 µg/mL (S/N = 3.3) |

Robustness Studies and System Suitability Testing (SST)

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition, pH, column temperature, and flow rate.

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the analytical system is performing as expected. SST parameters are established during method development and are checked to ensure they are within acceptable limits.

Table 3: Illustrative Robustness Study for this compound by HPLC This table presents hypothetical data for illustrative purposes.

| Parameter Varied | Variation | Impact on Tailing Factor | Impact on Theoretical Plates |

|---|---|---|---|

| Mobile Phase Composition | ± 2% Organic | < 1.5 | > 2000 |

| Column Temperature | ± 2°C | < 1.5 | > 2000 |

Table 4: System Suitability Testing (SST) Parameters This table presents hypothetical data for illustrative purposes.

| SST Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

Establishing Analytical Target Profiles (ATP) for Method Design

The Analytical Target Profile (ATP) is a foundational concept in modern analytical method development, as outlined in guidelines like ICH Q14. premier-research.com An ATP prospectively defines the performance requirements for an analytical procedure to ensure it is fit for its intended purpose. acs.orgkeynotive.io It serves as a guide for method development and validation, linking the analytical method's performance to the quality attributes of the product. premier-research.com

The ATP is established before method development begins and is not tied to a specific analytical technique. acs.org It outlines what needs to be measured and the required quality of the results for making informed decisions. premier-research.com

For an assay of this compound, the ATP would define the necessary accuracy, precision, and range of the method to ensure that the substance can be reliably quantified.

Table 5: Example of an Analytical Target Profile (ATP) for an Assay of this compound This table presents a hypothetical ATP for illustrative purposes.

| Attribute | Target |

|---|---|

| Analyte | This compound |

| Matrix | Drug Substance |

| Intended Purpose | To quantify the amount of this compound. |

| Assay Range | 80% to 120% of the nominal concentration. |

| Accuracy | The reportable result should be within ± 2.0% of the true value. |

By establishing a clear ATP at the outset, the development and validation of the analytical method for this compound become a more systematic and efficient process, ensuring the final method is robust, reliable, and fit for its intended purpose. keynotive.io

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves reacting succinic anhydride with 3,5-dimethylaniline in toluene, followed by acid workup and recrystallization from ethanol to yield the target compound. Key parameters for optimization include solvent choice (e.g., toluene vs. DMF), stoichiometric ratios, and reaction temperature. For instance, slow evaporation of ethanol solutions can yield high-purity crystals suitable for structural analysis .

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential to remove unreacted starting materials.

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR can confirm the presence of aromatic protons (δ 6.7–7.2 ppm for dimethylphenyl groups) and the carbonyl moiety (δ 170–175 ppm for the carboxylic acid).

- X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated in studies of structurally similar esters (e.g., ethyl N-(3,5-dimethylphenyl)succinamate), where hydrogen bonding and crystal packing are critical .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm, O-H stretch at ~2500–3000 cm) .

Q. How should researchers approach the purification of this compound to ensure high purity for in vitro studies?

- Methodology : Recrystallization using ethanol or aqueous ethanol is effective due to the compound’s moderate solubility. For impurities with similar polarity, gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may be required. Monitor purity via melting point analysis and LC-MS .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., α-keto carbonyl group).

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction pathways, such as keto-enol tautomerization.

- Hammett Analysis : Correlate substituent effects (3,5-dimethyl groups) with reaction rates using σ values to predict steric/electronic influences .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting points) across studies?

- Methodology :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphs.

- Solubility Studies : Perform equilibrium solubility tests in buffered solutions (pH 1–12) to account for ionization effects. Cross-validate with HPLC quantification .

- Crystallography : Compare crystal structures to identify polymorphic variations that may explain property differences .

Q. How can researchers design experiments to investigate the biological interactions of this compound, given its structural similarity to pharmacologically active propanoic acid derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester or amide derivatives) to assess the role of the carboxylic acid group.

- In Silico Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock Vina, referencing X-ray-derived conformations .

- In Vitro Assays : Evaluate enzyme inhibition (e.g., CYP450 isoforms) or receptor binding using fluorescence-based assays, ensuring controls for non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.